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molecular formula C11H17N3O B8696778 N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

Cat. No. B8696778
M. Wt: 207.27 g/mol
InChI Key: VFZBXBQHJPEYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

A mixture of 5-amino-4-methyl-2-(trimethylacetyl)aminopyridine (1.0 g, 4.82 mmol) in 34 mL of diiodomethane containing isoamyl nitrite (4.0 mL, 29.77 mmol) was heated at 85° C. for 0.5 h, cooled to room temperature and evaporated at 60° C. under high vacuum to give a red semi-solid. The crude material was purified by silica gel column chromatography using 10% ether/hexane as eluant to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.N(OCCC(C)C)=O.[I:24]CI>>[I:24][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
Name
Quantity
34 mL
Type
reactant
Smiles
ICI
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated at 60° C. under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a red semi-solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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